2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26ClN3O4 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist, focusing on its binding with the CB1 cannabinoid receptor. This research is significant for understanding receptor-ligand interactions and could have implications for drug design targeting similar receptors (Shim et al., 2002).
Chemical Synthesis and Structural Analysis
Synthesis of Piperidine Derivatives : Rogiers et al. (2001) discussed the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine derivatives, highlighting their potential as substance P antagonists. This research emphasizes the chemical synthesis and structural versatility of compounds structurally related to the query chemical (Rogiers et al., 2001).
Crystal Structure and Antimicrobial Activity : The work by Okasha et al. (2022) on a compound with a similar structure demonstrates its potential antimicrobial applications. The study includes crystal structure analysis and docking studies, providing insights into the molecular framework and functionality (Okasha et al., 2022).
Biological Activity Studies
- Evaluation of Anticonvulsant and Antimicrobial Activities : Aytemir et al. (2004) synthesized a series of pyran-4-one derivatives and evaluated their anticonvulsant and antimicrobial activities. Such studies are critical in assessing the therapeutic potential of new chemical entities (Aytemir et al., 2004).
Receptor Binding and Pharmacological Characterization
- G Protein-Biased Dopaminergics Study : A study by Möller et al. (2017) on compounds with a similar structural motif to the query chemical, explored their interaction with dopamine receptors. This research is significant for understanding the pharmacological profile and potential therapeutic applications of such compounds (Möller et al., 2017).
Other Relevant Studies
- Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives : Aytemir et al. (2010) conducted a study on the synthesis and anticonvulsant activity of new kojic acid derivatives, providing insights into the therapeutic potential of structurally similar compounds (Aytemir et al., 2010).
Eigenschaften
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c23-17-4-3-5-18(12-17)25-10-8-24(9-11-25)14-19-13-20(27)21(15-29-19)30-16-22(28)26-6-1-2-7-26/h3-5,12-13,15H,1-2,6-11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGOMJXLZVGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.